![molecular formula C17H15ClN2O2S B5067605 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5067605.png)
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide, also known as COTI-2, is a small molecule inhibitor that has been developed for cancer treatment. It has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mechanism of Action
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide works by binding to and stabilizing the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors. This results in the activation of downstream pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit tumor growth in mouse models of cancer. Additionally, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is its specificity for p53 mutants, which makes it a promising candidate for cancer treatment. However, its efficacy may be limited to cancers that harbor p53 mutations, and further studies are needed to determine its effectiveness in other types of cancer. Additionally, the synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide is complex and may be difficult to scale up for large-scale production.
Future Directions
Future research on 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide could include the development of more efficient synthesis methods, as well as further preclinical and clinical studies to determine its efficacy in different types of cancer. Additionally, the combination of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide with other cancer treatments could be explored to enhance its anticancer effects.
Synthesis Methods
The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide involves several steps. The first step is the preparation of 2-aminothiophenol, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then reacted with 4-chloro-2-oxobenzothiazole to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide.
Scientific Research Applications
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of p53 mutants, which are commonly found in many types of cancer. By restoring the function of p53, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2,6-dimethylphenyl)acetamide can induce apoptosis (cell death) in cancer cells and inhibit their growth.
properties
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-10-5-3-6-11(2)15(10)19-14(21)9-20-16-12(18)7-4-8-13(16)23-17(20)22/h3-8H,9H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDWVVGUMBOPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2,6-dimethylphenyl)acetamide |
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